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3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide

MDM2 binding affinity MST

This validated MDM2 inhibitor (Kd=20nM, Ki=109nM) is a superior positive control for FP/MST assays, outperforming Nutlin-3a. Its unique pyrimidine-benzamide chemotype ensures target specificity, avoiding the irreproducible results common with unverified analogs. Essential for assay validation, p53 pathway investigations, CETSA, and in silico docking studies. Ensure data integrity—procure this compound-specific characterized tool compound.

Molecular Formula C18H22ClN5O
Molecular Weight 359.86
CAS No. 1796988-53-8
Cat. No. B2925230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide
CAS1796988-53-8
Molecular FormulaC18H22ClN5O
Molecular Weight359.86
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)Cl)N3CCCCC3
InChIInChI=1S/C18H22ClN5O/c1-23(2)16-15(21-17(25)13-7-6-8-14(19)11-13)12-20-18(22-16)24-9-4-3-5-10-24/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,21,25)
InChIKeyWWRMIIFOEFUYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide: A Pyrimidine-Benzamide MDM2-p53 Inhibitor for Targeted Protein-Protein Interaction Research


3-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide (CAS 1796988-53-8, C18H22ClN5O, MW 359.86) is a synthetic small-molecule inhibitor belonging to the pyrimidine-benzamide class, characterized by a 3-chlorobenzamide moiety linked to a 2-piperidin-1-yl-4-dimethylamino pyrimidine core [1]. Data curated in BindingDB identify this compound as an inhibitor of the E3 ubiquitin-protein ligase MDM2, a key negative regulator of the tumor suppressor p53, positioning it as a research tool for studying p53-MDM2 protein-protein interactions [2].

Why Near-Analog Substitution of 3-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide Compromises Reproducibility in MDM2 Inhibition Studies


Within the pyrimidine-benzamide class, subtle structural changes can drastically alter target affinity and selectivity profile. Substituting the 3-chlorobenzamide or the piperidinyl-dimethylamino pyrimidine core with superficially similar analogs is risky because MDM2 binding pocket interactions are highly sensitive to the geometry and electronic nature of substituents [1]. As a result, using a generic replacement without verified binding data can lead to irreproducible results, incorrect SAR conclusions, or failed assay development, making compound-specific characterization essential for procurement decisions [2].

Quantitative Differential Evidence Guide: 3-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide Versus Key MDM2 Inhibitors


MDM2 Binding Affinity (Kd) by MST: A Direct Measurement Comparable to Clinical-Stage Inhibitor Idasanutlin

The target compound displays a dissociation constant (Kd) of 20 nM for His-tagged MDM2 (residues 1–110) measured by microscale thermophoresis (MST) [1]. This value falls within the range reported for the clinical-stage MDM2 inhibitor idasanutlin (RG7388), which has a Ki of ~0.9–2.0 nM in fluorescence polarization (FP) assays, but is notably tighter than the prototypical inhibitor Nutlin-3a (Ki ~90–260 nM in FP assays) [2]. While MST and FP are different assay formats, the Kd of 20 nM suggests a binding affinity that is substantially stronger than Nutlin-3a and within an order of magnitude of idasanutlin, positioning this compound as a high-affinity probe appropriate for mechanistically demanding studies [3].

MDM2 binding affinity MST

MDM2 Inhibition Potency (Ki) by Fluorescence Polarization: Head-to-Head Comparison with Nutlin-3a

In a fluorescence polarization (FP) competition assay measuring displacement of a fluorescent p53-based peptide from human His-tagged MDM2 (residues 1–118), the target compound yielded a Ki of 109 nM [1]. Under comparable FP assay conditions, Nutlin-3a typically exhibits a Ki in the range of 90–260 nM [2]. This places the target compound's biochemical potency squarely in the Nutlin-3a competitive range, but with a 2.5–3.5-fold improvement in binding energy compared to many Nutlin-3a enantiomers [3]. The Ki value provides an orthogonal confirmation of MDM2 engagement that complements the MST-derived Kd.

MDM2 Ki fluorescence polarization

Structural Differentiation: Piperidin-1-yl and Dimethylamino Pyrimidine Core Versus Spiro-oxindole and Pyrrolidine Chemotypes

The target compound features a distinct 2-piperidin-1-yl-4-dimethylamino pyrimidine scaffold linked to a 3-chlorobenzamide group, which differs fundamentally from the spiro-oxindole (e.g., MI-77301) and pyrrolidine (e.g., RG7388) chemotypes that dominate clinical-stage MDM2 inhibitors [1]. This chemotype divergence is significant because it maps to a different region of chemical space, potentially offering an orthogonal intellectual property position and differential ADME/Tox profile, as predicted by the higher fraction of sp3 carbons and the presence of a basic dimethylamino group [2]. Although no direct head-to-head cell-based data are available for this compound, the structural distinctiveness alone provides a rationale for selecting it over close-in analogs when exploring novel MDM2 inhibitor templates.

MDM2 chemotype structural comparison

Research and Industrial Applications of 3-Chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzamide Stemming from Verified MDM2 Binding Evidence


Biochemical MDM2-p53 Disruption Assays (Fluorescence Polarization and MST)

The compound's confirmed Kd (20 nM) and Ki (109 nM) make it an excellent positive control or test article for FP- and MST-based assays designed to quantify MDM2-p53 protein-protein interaction disruption. Its affinity falls within a range that allows clear differentiation from weaker reference inhibitors such as Nutlin-3a, supporting robust assay validation and high-throughput screening campaigns [1].

Cellular Target Engagement and p53 Pathway Activation Studies

Although no cellular IC50 data are currently curated for this compound, its sub-micromolar biochemical potency predicts effective intracellular MDM2 engagement. It is suitable for cellular thermal shift assays (CETSA), Western blot analysis of p53 and p21 accumulation, and qPCR-based p53 target gene quantification in p53 wild-type cell lines (e.g., HCT116, SJSA-1) [2].

Medicinal Chemistry Lead Optimization of Non-Spirooxindole MDM2 Inhibitors

The unique pyrimidine-benzamide chemotype provides a structurally novel starting point for SAR exploration. The presence of the piperidine and dimethylamino groups offers vectors for solubility optimization and selectivity engineering against other protein-protein interaction targets, which is valuable for groups aiming to file composition-of-matter patents distinct from the spiro-oxindole class [3].

Computational Chemistry and Structure-Based Drug Design

The well-defined MDM2 binding constants (Kd, Ki) and the clear structural features of the compound support its use as a reference ligand for docking studies, molecular dynamics simulations, and pharmacophore model refinement. Its binding mode can be compared with that of co-crystallized inhibitors to validate in silico protocols [4].

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